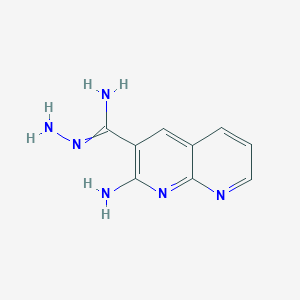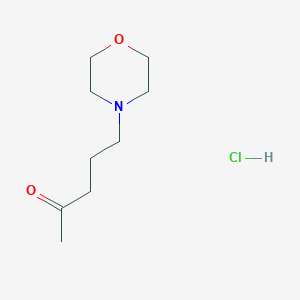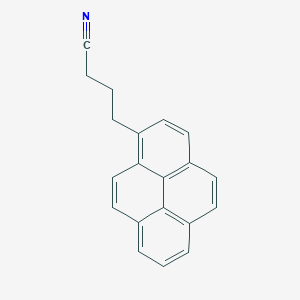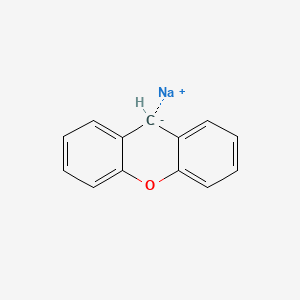![molecular formula C8H12O B14608982 1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene CAS No. 57338-10-0](/img/structure/B14608982.png)
1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethyl-7-oxabicyclo[410]hept-3-ene is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a base.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Reduced bicyclic compounds.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene involves its interaction with molecular targets through its unique bicyclic structure. The compound can undergo ring-opening reactions, which release the strain within the cyclopropyl ring and facilitate further chemical transformations . These reactions can be catalyzed by transition metals, leading to the formation of various products with potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring, known for its use in organic synthesis.
1,2-Epoxycyclohexane: A simpler epoxide with similar reactivity but lacking the bicyclic structure.
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione: A bicyclic compound with additional functional groups that provide different reactivity patterns.
Uniqueness
1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene is unique due to its specific substitution pattern and the presence of two methyl groups, which influence its chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility as a versatile building block in organic synthesis make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
57338-10-0 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
1,6-dimethyl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C8H12O/c1-7-5-3-4-6-8(7,2)9-7/h3-4H,5-6H2,1-2H3 |
Clave InChI |
YHTRGYOZVOQXIM-UHFFFAOYSA-N |
SMILES canónico |
CC12CC=CCC1(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate](/img/structure/B14608929.png)


![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)
![4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14608944.png)



